molecular formula C17H30O3 B14544192 Tert-butyl 11-methyl-3-oxododec-6-enoate CAS No. 62151-26-2

Tert-butyl 11-methyl-3-oxododec-6-enoate

Cat. No.: B14544192
CAS No.: 62151-26-2
M. Wt: 282.4 g/mol
InChI Key: SXPRPLQQFDEAMM-UHFFFAOYSA-N
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Description

Tert-butyl 11-methyl-3-oxododec-6-enoate is a biochemical compound with the molecular formula C 17 H 30 O 3 and a molecular weight of 282.418 g/mol . It is supplied for research purposes as a high-purity material. The structure of this compound, featuring an ester and a ketone functional group, suggests its potential utility as a synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Researchers can leverage this compound for the synthesis of more complex molecules, possibly for applications in developing pharmaceuticals or other specialty chemicals. The (Z) isomer of a closely related structure, methyl 11-methyl-3-oxododec-6-enoate, has been referenced in synthetic literature, indicating its role in chemical synthesis pathways . This product is intended for use in controlled laboratory settings by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62151-26-2

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

tert-butyl 11-methyl-3-oxododec-6-enoate

InChI

InChI=1S/C17H30O3/c1-14(2)11-9-7-6-8-10-12-15(18)13-16(19)20-17(3,4)5/h6,8,14H,7,9-13H2,1-5H3

InChI Key

SXPRPLQQFDEAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for Tert Butyl 11 Methyl 3 Oxododec 6 Enoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of tert-butyl 11-methyl-3-oxododec-6-enoate reveals several key disconnections that inform potential forward synthetic routes. The primary functionalities available for disconnection are the β-ketoester moiety and the internal alkene.

One logical disconnection is at the C4-C5 bond, which breaks the molecule into two simpler fragments: a β-ketoester synthon and an unsaturated alkyl fragment. This approach is advantageous as it allows for the late-stage introduction of the side chain. Another key disconnection can be made across the C6-C7 double bond via reactions like olefin cross-metathesis, which would join two smaller alkenyl fragments. A third strategic disconnection is at the C2-C3 bond, often achievable through a Claisen condensation-type reaction between an ester and a ketone.

Key Disconnections for this compound:

Disconnection BondResulting Synthons/Starting MaterialsCorresponding Forward Reaction
C4-C5Tert-butyl acetoacetate (B1235776) equivalent and a 7-methyl-oct-2-enyl halideAlkylation of a β-ketoester enolate
C6-C7 (alkene)Two smaller alkenyl fragmentsOlefin cross-metathesis
C2-C3A tert-butyl acetate-derived enolate and a complex esterClaisen condensation

Total Synthesis Approaches

Based on the retrosynthetic analysis, several total synthesis strategies can be devised, employing both linear and convergent pathways, and potentially incorporating cascade reactions for increased efficiency.

Convergent and Linear Synthesis Pathways

A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the molecule, which are then combined in the later stages. This approach is generally more efficient. For this compound, a convergent strategy based on the C4-C5 disconnection is highly plausible. One fragment would be the tert-butyl acetoacetate, and the other would be a suitably functionalized 7-methyl-oct-2-enyl halide. These would be coupled via an alkylation reaction.

Cascade and Domino Reactions in Bond Construction

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful tool for rapid assembly of molecular complexity. While specific cascade reactions for this exact target are not documented, one could envision a tandem conjugate addition-alkylation sequence. For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated ester could be followed by an intramolecular cyclization or a subsequent intermolecular reaction to rapidly build up the dodecenoate backbone.

Stereoselective Synthesis of this compound

The presence of a chiral center at the C11 position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched material.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporary stereogenic groups that are incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor fragment to control the stereoselective introduction of the methyl group at C11. For instance, an Evans oxazolidinone auxiliary could be used to direct the asymmetric alkylation of a carboxylic acid derivative that will eventually become part of the main carbon chain. mdpi.com

Examples of Chiral Auxiliaries in Asymmetric Synthesis:

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAsymmetric alkylationHigh diastereoselectivity, reliable, and the auxiliary is often recoverable.
CamphorsultamAsymmetric Michael additionsProvides excellent stereocontrol in conjugate addition reactions. wikipedia.org
(S)- or (R)-α-PhenylethylamineAsymmetric alkylationInexpensive and effective for inducing chirality in certain reactions. nih.gov

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) or Mannich reactions, which could be adapted to construct the β-ketoester moiety with control over the stereocenter. orgsyn.org For instance, an asymmetric Michael addition catalyzed by a chiral organocatalyst could be a key step in establishing the stereochemistry at C11.

Metal-Catalyzed Asymmetric Reactions: Chiral transition metal complexes are highly effective in a wide range of asymmetric transformations. A metal-catalyzed asymmetric hydrogenation or a stereoselective cross-coupling reaction could be employed to set the stereocenter at C11. For example, a chiral rhodium or ruthenium complex could be used for the asymmetric hydrogenation of a prochiral alkene precursor.

Enantioselective and Diastereoselective Control in Olefin and Ketone Formation

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for complex molecules like this compound, which contains a stereocenter at the 11-position and a double bond that can exist as E/Z isomers.

One potential strategy for enantioselective synthesis involves the asymmetric alkylation of a pre-existing β-keto ester. For instance, a chiral auxiliary-based approach could be employed, where the β-keto ester is derivatized with a chiral auxiliary, followed by diastereoselective alkylation to introduce the isohexyl group at the α-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, catalytic enantioselective methods offer a more atom-economical approach. The use of chiral phase-transfer catalysts or chiral metal complexes in the alkylation of a suitable enolate precursor could directly install the stereocenter with high enantioselectivity.

For the diastereoselective formation of the olefin, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools. The choice of reaction conditions and the specific phosphonate (B1237965) ylide can influence the E/Z selectivity of the resulting double bond. For example, the use of unstabilized ylides generally favors the Z-olefin, while stabilized ylides tend to produce the E-olefin.

Another advanced approach could involve an iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement to control the stereochemistry at the γ-position relative to the ester, which could be adapted for the synthesis of precursors to the target molecule. acs.org

The diastereoselective reduction of a δ-hydroxy-β-keto ester precursor is another viable strategy to introduce desired stereocenters. documentsdelivered.comresearchgate.netnih.gov This approach would involve the initial synthesis of a related δ-hydroxy-β-keto ester, followed by a diastereoselective reduction of the ketone, for instance, using reagents like sodium borohydride (B1222165) with a chelating agent to direct the hydride attack.

Interactive Data Table: Comparison of Diastereoselective Olefination Methods

MethodReagentTypical E/Z Selectivity
Wittig Reaction (unstabilized ylide)Ph3P=CHR>95:5 (Z)
Wittig Reaction (stabilized ylide)Ph3P=CHCO2R>95:5 (E)
Horner-Wadsworth-Emmons(EtO)2P(O)CH2R>95:5 (E)
Julia-Kocienski OlefinationHeteroaryl sulfoneVariable, often E-selective

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This technique could be applied to a racemic mixture of this compound or a suitable precursor.

Enzymatic kinetic resolution is a particularly effective and widely used method. wikipedia.org Lipases are commonly employed for the kinetic resolution of racemic alcohols, which could be precursors to the target β-keto ester. For example, a racemic alcohol corresponding to the side chain could be acylated in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), leading to the selective acylation of one enantiomer and leaving the other unreacted. google.comgoogle.com These two enantiomerically enriched compounds can then be separated and the desired enantiomer carried forward to the final product.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. wikipedia.orgunc.eduorganic-chemistry.org For β-keto esters, DKR can be achieved through asymmetric hydrogenation, where a chiral ruthenium catalyst, such as one containing a BINAP ligand, selectively reduces one enantiomer while the other is continuously racemized under the reaction conditions. wikipedia.orgnih.gov This approach directly yields a chiral β-hydroxy ester, which can then be oxidized to the desired β-keto ester if needed.

Interactive Data Table: Examples of Kinetic Resolution of β-Keto Esters and Precursors

Substrate TypeMethodCatalyst/EnzymeProductEnantiomeric Excess (ee)
Racemic β-keto esterAsymmetric Hydrogenation (DKR)Ru-BINAP complexChiral β-hydroxy ester>98%
Racemic secondary alcoholEnzymatic AcylationCandida antarctica Lipase BEnantioenriched alcohol and ester>99%
Racemic α-substituted β-keto esterDynamic Reductive Kinetic ResolutionKetoreductaseChiral β-hydroxy ester>99%

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Enzyme Screening and Engineering for Specific Transformations

The synthesis of this compound could benefit greatly from the use of enzymes. A key step, such as the stereoselective reduction of a ketone precursor, could be achieved using ketoreductases (KREDs). frontiersin.org A screening of a library of KREDs would be the first step to identify an enzyme with high activity and selectivity for the specific substrate. researchgate.net Once a suitable KRED is identified, its performance can be further enhanced through protein engineering techniques like directed evolution. This involves creating mutant libraries of the enzyme and screening them for improved properties such as higher enantioselectivity, substrate tolerance, and stability under process conditions. acs.org

Lipases can also be screened for their ability to catalyze the enantioselective transesterification of a simpler ester with tert-butanol (B103910) to form the desired tert-butyl ester. google.com

Chemoenzymatic Approaches for Selective Functionalization

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. digitellinc.comnih.govacs.orgbohrium.comnih.gov For a molecule like this compound, a chemoenzymatic approach could involve the chemical synthesis of a racemic or prochiral precursor, followed by an enzymatic step to introduce the desired stereochemistry.

For example, a racemic precursor could be resolved using an enzymatic kinetic resolution as described in section 2.3.4. Alternatively, a prochiral diketone precursor could be selectively reduced using a ketoreductase to generate a chiral hydroxy-ketone intermediate. This intermediate could then be further elaborated using chemical methods to complete the synthesis.

The synthesis of polyketide-like structures, to which the target molecule is related, has seen significant advancements through chemoenzymatic strategies. These often involve the chemical synthesis of non-natural extender units or advanced intermediates which are then incorporated by polyketide synthase (PKS) machinery. While engineering a PKS for this specific molecule would be a considerable undertaking, the principles of using enzymes for selective transformations on chemically synthesized fragments are highly relevant.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov

Solvent-Free and Alternative Solvent Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of β-keto esters, several solvent-free methodologies have been developed. nih.gov Transesterification reactions, a common method for preparing β-keto esters, can often be carried out under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. rsc.orgtandfonline.comresearchgate.net For example, the reaction of a methyl or ethyl ester precursor with tert-butanol could be performed neat or with a solid-supported catalyst that can be easily recovered and reused. nih.gov

When a solvent is necessary, the use of greener alternatives is encouraged. jetir.orgijcps.orgacs.orgsigmaaldrich.comresearchgate.net Traditional solvents like dichloromethane (B109758) and toluene (B28343) can be replaced with more environmentally benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-derived solvents like cyrene. Supercritical fluids, such as carbon dioxide, also represent a green alternative for certain reactions. ijcps.org For enzymatic reactions, aqueous media are often the solvent of choice, further enhancing the green credentials of the process.

Interactive Data Table: Green Chemistry Metrics for Different Synthetic Approaches

ApproachSolventCatalystAtom EconomyEnvironmental (E)-Factor
Traditional Chemical SynthesisToluene, DichloromethaneHomogeneous acid/baseModerateHigh
Solvent-Free Microwave SynthesisNoneSolid-supported catalystHighLow
Enzymatic Synthesis in WaterWaterEnzymeHighVery Low
Chemoenzymatic SynthesisGreen solvents (e.g., 2-MeTHF)Enzyme and/or metal catalystHighLow to Moderate

The synthesis of complex organic molecules such as this compound, a long-chain unsaturated β-keto ester, requires sophisticated strategies that not only ensure high yields but also align with the principles of green and sustainable chemistry. This article explores advanced methodologies focusing on the optimization of reaction efficiency and the development of environmentally benign reagents and catalysts applicable to the synthesi

Advanced Spectroscopic Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of the elemental composition.

For tert-butyl 11-methyl-3-oxododec-6-enoate, with a chemical formula of C₁₇H₃₀O₃, the expected exact mass can be calculated. This experimentally determined mass would then be compared to the theoretical masses of all possible elemental compositions within a narrow mass range, thus confirming the molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ionization ModeIon TypeCalculated m/zObserved m/zMass Error (ppm)
ESI+[M+H]⁺283.2273Data dependent on experimental resultsCalculated from observed data
ESI+[M+Na]⁺305.2092Data dependent on experimental resultsCalculated from observed data

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. For a molecule with the complexity of this compound, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments would be employed to piece together the molecular structure:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would reveal the connectivity between the protons on the carbons of the dodecenoate chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the assignment of a specific proton signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the one in the tert-butyl group and the carbonyl carbon) and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons of the tert-butyl group and the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly important for determining the stereochemistry, such as the E or Z configuration of the double bond at the C6 position.

Isotopic Labeling for Complex Spectral Interpretation

In cases of significant spectral overlap, which can occur in the aliphatic region of the ¹H NMR spectrum, isotopic labeling can be a powerful tool. By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ²H), specific signals in the NMR spectrum can be identified and assigned. For this compound, selective ¹³C enrichment at a specific position in the chain could help to resolve ambiguities in the assignment of the carbon and attached proton signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.

Table 2: Expected Vibrational Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
C=O (ester)1735-1750Weak
C=O (ketone)1705-1725Strong
C=C (alkene)1640-1680Strong
C-O (ester)1000-1300Weak
C-H (sp³)2850-3000Strong
C-H (sp²)3010-3100Strong

The presence of strong absorption bands in the FT-IR spectrum corresponding to the ester and ketone carbonyl groups, as well as the C=C double bond, would provide strong evidence for the proposed structure. Raman spectroscopy would be complementary, often providing stronger signals for the more symmetric, less polar bonds like the C=C double bond.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

The structure of this compound contains a stereocenter at the C11 position due to the methyl group. To determine the absolute configuration (R or S) at this center, chiroptical spectroscopy would be necessary.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

The experimental ECD and ORD spectra would be compared with theoretically calculated spectra for both the R and S enantiomers. A good match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration at the C11 position.

Conformational Analysis of Tert Butyl 11 Methyl 3 Oxododec 6 Enoate

Conformational Preferences of the Tert-butyl Ester Moiety

The tert-butyl ester group is a sterically demanding moiety that significantly influences the local conformation of the molecule. The bulky tert-butyl group restricts rotation around the C-O single bond of the ester due to steric hindrance. Computational studies on similar acyclic esters have shown a preference for a planar arrangement of the ester group (O=C-O-C) to maximize p-orbital overlap.

Rotation of the tert-butyl group itself around the O-C(CH₃)₃ bond also has a distinct energy profile. The lowest energy conformation is typically a staggered arrangement where the methyl groups of the tert-butyl moiety are not eclipsing the carbonyl oxygen of the ester. The barrier to rotation for a tert-butyl group attached to an oxygen atom is generally low, but steric interactions with the rest of the molecule can influence this. In the case of Tert-butyl 11-methyl-3-oxododec-6-enoate, interactions between the tert-butyl methyl groups and the adjacent methylene (B1212753) group (C4) would be the primary determinant of the rotational barrier.

Dihedral AngleDescriptionRelative Energy (kcal/mol)
O=C-O-C(CH₃)₃Planar (anti-periplanar)0 (Reference)
O=C-O-C(CH₃)₃Planar (syn-periplanar)High (Sterically hindered)
C-O-C-(CH₃)Staggered0 (Reference)
C-O-C-(CH₃)Eclipsed~3-5

Note: The data in this table is representative and based on computational studies of similar tert-butyl esters. The exact values for this compound would require specific quantum mechanical calculations.

Rotational Isomerism around Single Bonds

The long carbon chain of this compound possesses numerous single bonds, each capable of rotation, leading to a vast number of possible conformations. The most significant rotational isomerism to consider are the torsions around the C-C bonds of the dodecenoate backbone.

The presence of the keto group at the C3 position introduces specific conformational preferences. The region between the carbonyl group and the ester, often referred to as a β-keto ester system, exhibits a certain degree of rigidity due to electronic effects. nih.gov Spectroscopic and computational studies on β-keto esters have indicated that the keto form is generally more stable than the enol tautomer in non-polar environments. nih.gov

Rotation around the C4-C5 and C5-C6 bonds will be influenced by the rigidity of the adjacent olefinic bond and the steric bulk of the rest of the chain. For the terminal isobutyl group, rotation around the C10-C11 and C11-C12 bonds will determine the orientation of the terminal methyl groups. Generally, staggered conformations are energetically favored over eclipsed conformations for all C-C single bonds to minimize torsional strain.

BondDihedral Angle (°)ConformationRelative Energy (kcal/mol)
C4-C5~180Anti0
C4-C5~60Gauche~0.9
C8-C9~180Anti0
C8-C9~60Gauche~0.9
C10-C11~180Anti0
C10-C11~60Gauche~1.2 (due to branching)

Note: This table presents typical energy differences for anti and gauche conformations in alkane chains. The actual values for the target molecule may vary due to the influence of the functional groups.

Influence of the Olefinic Double Bond on Conformational Flexibility

The presence of the double bond affects the rotational profiles of the adjacent single bonds (C5-C6 and C7-C8). The allylic strain (A(1,3) strain) can influence the preferred dihedral angles. For the C5-C6 bond, rotation will be influenced by potential steric interactions between the hydrogen on C5 and the substituent on C7. Similarly, for the C7-C8 bond, interactions between the hydrogen on C8 and the substituent on C6 will play a role. The trans configuration of the double bond generally leads to a more extended, linear-like conformation of the chain in that region, as opposed to the more bent shape that a cis-double bond would induce.

Computational Approaches for Conformational Search and Energy Minimization

Due to the high number of rotatable bonds in this compound, experimental determination of all low-energy conformers is impractical. Therefore, computational methods are indispensable for a thorough conformational analysis. ucsb.educalcus.clouducsb.edu

Conformational Search Methods: The goal of a conformational search is to explore the potential energy surface (PES) of the molecule to identify all low-energy conformers. Common methods include:

Systematic Search: This method involves rotating each dihedral angle by a defined increment. While thorough, it can be computationally expensive for highly flexible molecules.

Stochastic Methods (e.g., Monte Carlo): These methods randomly change the conformation of the molecule and accept or reject the new conformation based on its energy. This is often more efficient than a systematic search for large molecules.

Molecular Dynamics (MD): This simulation technique models the movement of atoms over time, allowing the molecule to explore different conformations. mdpi.com

Energy Minimization: Once a set of conformations is generated, their geometries are optimized to find the nearest local energy minimum on the PES. This is typically achieved using algorithms such as:

Steepest Descent: An iterative method that moves the atoms in the direction of the negative gradient of the energy.

Conjugate Gradient: A more efficient method that uses information from previous steps to determine the next direction of minimization.

Newton-Raphson: A second-derivative method that can converge more quickly but is computationally more demanding.

These calculations are typically performed using force fields (in molecular mechanics) or quantum mechanical methods like Density Functional Theory (DFT) for higher accuracy. nih.govmdpi.com

MethodLevel of TheoryRelative Energy (kcal/mol)Dihedral Angle C6-C7-C8-C9 (°)
MMFFMolecular Mechanics0.00179.5
MMFFMolecular Mechanics1.2365.2
MMFFMolecular Mechanics2.54-68.9
B3LYP/6-31GDFT0.00179.8
B3LYP/6-31GDFT1.5168.4
B3LYP/6-31G*DFT2.98-71.3

Note: This table provides a hypothetical example of results that might be obtained from a conformational search and energy minimization study on a fragment of the molecule, illustrating the relative energies of different conformers as calculated by different computational methods.

Theoretical and Computational Studies of Tert Butyl 11 Methyl 3 Oxododec 6 Enoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

This analysis would involve using computational methods to find the most stable three-dimensional arrangement of atoms in tert-butyl 11-methyl-3-oxododec-6-enoate, corresponding to the minimum energy on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Electronic structure analysis would further describe the distribution of electrons within the molecule, identifying areas of high or low electron density, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and ability to participate in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reaction Mechanism Elucidation and Transition State Characterization

For any chemical reaction involving this compound, computational methods could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the energy and geometry of transition states is essential for understanding reaction rates and mechanisms at a molecular level.

Solvent Effects Modeling (e.g., PCM, SMD)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) would be used to simulate the effect of a solvent on this compound. These models help in obtaining more accurate predictions of molecular properties in solution.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of molecules, which is not accessible through static quantum chemical calculations.

Conformational Dynamics and Trajectory Analysis

MD simulations of this compound would reveal its conformational flexibility. By simulating the molecule's movements over a period of time, a trajectory is generated. Analysis of this trajectory would identify the most populated conformations, the pathways of conformational changes, and the timescale of these dynamics, providing a comprehensive understanding of the molecule's behavior in a dynamic context.

Ligand-Protein Interaction Modeling

To date, specific ligand-protein interaction modeling studies for this compound have not been extensively reported in publicly available scientific literature. However, the principles of such modeling can be described. This type of computational analysis, often employing molecular docking simulations, is crucial for predicting how a small molecule (ligand) like this compound might bind to a biological target, typically a protein.

The process would involve:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis or known biological pathway.

In Silico Docking: Using specialized software to predict the preferred orientation of the tert-butyl ester within the protein's binding site. This simulation calculates the binding affinity, a measure of how strongly the ligand is predicted to interact with the protein.

Interaction Analysis: Examining the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For a molecule with the structural features of this compound—a long aliphatic chain, a keto group, an ester, and a double bond—potential interactions could be predicted. The keto and ester groups could act as hydrogen bond acceptors, while the hydrocarbon chain would likely favor interactions with hydrophobic pockets in a protein's binding site.

Predicting Supramolecular Assembly Behavior

The prediction of supramolecular assembly involves computational methods to understand how individual molecules of this compound might self-assemble into larger, ordered structures. This is particularly relevant for understanding material properties and behavior in different environments.

Computational approaches to predict this behavior include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into how they might aggregate and organize.

Quantum Mechanical Calculations: These can be used to understand the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that drive self-assembly.

Given its amphiphilic nature, with a polar head (the keto-ester group) and a nonpolar tail (the hydrocarbon chain), this compound could be expected to form various supramolecular structures, such as micelles or layers, in appropriate solvents. The specific geometry and stability of these assemblies would depend on factors like concentration and the nature of the solvent.

Chemical Reactivity and Transformations of Tert Butyl 11 Methyl 3 Oxododec 6 Enoate

Reactions at the Ketone Functionality

The ketone group, as part of the β-keto ester system, is a hub of reactivity. The presence of the adjacent ester group significantly influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the ketone in tert-butyl 11-methyl-3-oxododec-6-enoate is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental in carbon-carbon bond formation and functional group interconversion.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the ketone carbonyl. This reaction, after an acidic workup, would yield a tertiary alcohol. The choice of nucleophile and reaction conditions is critical to avoid competing reactions, such as deprotonation at the acidic α-carbon or reaction with the ester functionality.

Reduction Reactions: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent determines the selectivity, especially in the presence of the reducible ester and alkene groups.

Reaction Type Reagent Product General Observations
Ketone ReductionSodium borohydride (B1222165) (NaBH₄)Tert-butyl 11-methyl-3-hydroxydodec-6-enoateA mild reducing agent that selectively reduces ketones and aldehydes over esters and isolated alkenes.
Ketone ReductionLithium aluminum hydride (LiAlH₄)Dodeca-6-ene-1,3,11-triolA strong reducing agent that would likely reduce both the ketone and the tert-butyl ester group.
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Tert-butyl 3,11-dimethyl-3-hydroxydodec-6-enoateThe reaction must be carefully controlled to prevent deprotonation at the α-position.

This table is based on the general reactivity of β-keto esters and has been adapted for this compound.

The methylene (B1212753) protons located between the ketone and the ester groups (the α-protons) are significantly acidic (pKa ≈ 11 in ethyl acetoacetate) due to the resonance stabilization of the resulting enolate anion. masterorganicchemistry.comvanderbilt.edu This acidity allows for the facile generation of a nucleophilic enolate, which can then react with various electrophiles. masterorganicchemistry.com

Alkylation: The acetoacetic ester synthesis is a classic method for forming ketones from β-keto esters and alkyl halides. jove.com In the presence of a suitable base, such as an alkoxide, the α-carbon of this compound can be deprotonated to form a stabilized enolate. jove.comaklectures.com This enolate can then act as a nucleophile in an S\N2 reaction with an alkyl halide to introduce a new alkyl group at the α-position. jove.comaklectures.com This process can be repeated to introduce a second alkyl group if another acidic proton is available. jove.comswun.edu.cn Subsequent hydrolysis and decarboxylation of the β-keto ester can yield a more complex ketone. jove.comaklectures.com

Halogenation: The α-position can also be halogenated by reacting the enolate with a halogen source like Br₂, Cl₂, or I₂. masterorganicchemistry.comchemistrysteps.com Under basic conditions, the reaction can be difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton, leading to polyhalogenation. chemistrysteps.comyoutube.comopenochem.org To achieve controlled mono-halogenation, it is often better to irreversibly form the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before adding the halogen. masterorganicchemistry.com Asymmetric α-halogenation of β-keto esters can be achieved with high enantioselectivity using chiral catalysts. nih.govacs.orgacs.org

Reaction Type Reagents Product Key Findings
α-Alkylation1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X)Tert-butyl 2-alkyl-11-methyl-3-oxododec-6-enoateThe reaction proceeds via an S\N2 mechanism with the enolate acting as the nucleophile. jove.com Can be performed sequentially to introduce two different alkyl groups. jove.com
α-Halogenation1. Base (e.g., NaOH) 2. Halogen (e.g., Br₂)Tert-butyl 2,2-dihalo-11-methyl-3-oxododec-6-enoateUnder basic conditions, polyhalogenation is common due to the increased acidity of the mono-halogenated product. chemistrysteps.comyoutube.com
Controlled α-Halogenation1. LDA 2. N-Chlorosuccinimide (NCS)Tert-butyl 2-chloro-11-methyl-3-oxododec-6-enoateUsing a strong base like LDA allows for controlled mono-halogenation. masterorganicchemistry.com Enantioselective chlorination has been achieved with yields up to <99% and enantiomeric excess up to 97% using chiral catalysts. nih.govacs.org

This table is based on established methods for the α-functionalization of β-keto esters and has been adapted for the target molecule. masterorganicchemistry.comjove.comchemistrysteps.comyoutube.comnih.govacs.org

Transformations Involving the Olefinic Double Bond

The isolated C=C double bond at the 6-position provides another site for chemical modification, independent of the β-keto ester functionality under many conditions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. wikipedia.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). wikipedia.org This process would convert this compound into tert-butyl 11-methyl-3-oxododecanoate. The hydrogenation of alkenes is generally faster than that of ketones using catalysts like Pd/C, allowing for selective saturation of the double bond. stackexchange.com

Halogenation: The alkene can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond. This would result in the formation of tert-butyl 6,7-dihalo-11-methyl-3-oxododecanoate.

Cycloaddition reactions are powerful methods for constructing cyclic systems. libretexts.org The double bond in this compound can participate as the 2π-electron component in these transformations.

[2+2] Photocycloaddition: In the presence of a photosensitizer and UV light, the alkene can undergo a [2+2] cycloaddition with another alkene (or even another molecule of itself) to form a cyclobutane (B1203170) ring. wikipedia.org These reactions often proceed through a stepwise mechanism involving diradical intermediates. wikipedia.org

Dipolar Cycloaddition: The double bond can also react with 1,3-dipoles, such as azides or nitrile oxides, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.orgnih.gov

Cross-Metathesis (CM): this compound could react with another olefin in a cross-metathesis reaction. This would lead to the formation of new, longer or shorter chain compounds, depending on the reaction partner. For example, reacting it with a terminal alkene (R-CH=CH₂) could lead to chain elongation.

Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo RCM, if a second double bond were introduced into the molecule at an appropriate position (e.g., through α-alkylation with an allyl halide), ring-closing metathesis could be employed to form a cyclic compound. This is a widely used strategy in the synthesis of macrocycles and other complex ring systems.

Transformation Reaction Type Reagents/Catalyst Potential Product
SaturationHydrogenationH₂, Pd/CTert-butyl 11-methyl-3-oxododecanoate
DihalogenationHalogenationBr₂ in CCl₄Tert-butyl 6,7-dibromo-11-methyl-3-oxododecanoate
Ring Formation[2+2] PhotocycloadditionAlkene, UV light, sensitizerCyclobutane derivative
Chain ModificationCross-MetathesisAnother alkene, Grubbs' catalystNew unsaturated β-keto esters

This table outlines potential transformations of the olefinic double bond based on general principles of alkene reactivity.

Ester Group Transformations of this compound

The tert-butyl ester group in this compound is a key functional group that can undergo a variety of transformations, making it a versatile handle in organic synthesis. These transformations primarily involve cleavage of the ester linkage or its conversion into other functional groups.

Hydrolysis Kinetics and Ester Exchange Reactions

Hydrolysis Kinetics:

The hydrolysis of tert-butyl esters, such as this compound, under acidic conditions typically proceeds through a unimolecular mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). oup.comcdnsciencepub.comresearchgate.net This mechanism is favored due to the formation of a stable tertiary carbocation (the tert-butyl cation) upon cleavage of the alkyl-oxygen bond. chemistrysteps.com

The process begins with the protonation of the carbonyl oxygen of the ester. This is followed by the rate-determining step, which is the unimolecular cleavage of the bond between the oxygen atom and the tert-butyl group, leading to the formation of a carboxylic acid and the tert-butyl carbocation. The carbocation is then rapidly quenched by water to form tert-butanol (B103910).

Ester Exchange Reactions (Transesterification):

Transesterification is a widely used method to convert one ester into another and is particularly relevant for β-keto esters. nih.gov This process is valuable for modifying the ester group to alter the compound's properties or for introducing functionalities required for subsequent synthetic steps. The transesterification of β-keto esters can be achieved using various catalysts, including acids, bases, and enzymes, under generally mild conditions. nih.govnih.gov

The reaction involves the treatment of the β-keto ester with an alcohol in the presence of a catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol generated from the starting ester. A variety of alcohols, including primary, secondary, and even unsaturated alcohols like allyl alcohol, can be used in these reactions. nih.gov However, sterically hindered alcohols such as tert-butyl alcohol can be less reactive. nih.gov

Below is a table summarizing various catalytic systems used for the transesterification of β-keto esters, which are analogous to this compound.

Catalyst SystemReactant AlcoholConditionsYieldReference
Borate/ZirconiaVarious primary and secondary alcoholsSolvent-freeModerate to high nih.gov
Silica supported boric acidPrimary, secondary, allylic, benzylic alcoholsSolvent-free87-95% nih.gov
Et3NBaylis-Hillman alcoholsToluene (B28343), refluxModerate to good researchgate.net
IodineVarious alcoholsNeatGood organic-chemistry.org

Derivatization for Synthetic Utility (e.g., formation of amides, alcohols)

The ester and keto functionalities of this compound allow for its derivatization into a range of other compounds, enhancing its utility in synthesis.

Formation of Amides:

β-keto amides are important synthetic intermediates. researchgate.netresearchgate.net One common route to synthesize β-keto amides is through the aminolysis of β-keto esters. This can be achieved by reacting the ester with a primary or secondary amine. The reaction can be facilitated by various methods, including direct aminolysis or conversion of the ester to a more reactive intermediate. For instance, tert-butyl esters can be converted to acid chlorides, which then readily react with amines to form amides. organic-chemistry.org

Formation of Alcohols:

The reduction of the carbonyl groups in this compound can lead to the formation of valuable diol products. The choice of reducing agent is crucial for achieving the desired selectivity.

Reduction of the Keto Group: Sodium borohydride (NaBH4) is a mild reducing agent that is typically used for the chemoselective reduction of ketones and aldehydes. libretexts.orgresearchgate.net In the case of this compound, NaBH4 would be expected to reduce the ketone at the C3 position to a secondary alcohol, while leaving the ester and the carbon-carbon double bond intact. chemistrysteps.com

Reduction of the Ester Group: Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent capable of reducing both the ketone and the ester functionalities. libretexts.orgchemistrysteps.comyoutube.com Treatment of this compound with LiAlH4 would likely lead to the reduction of the ketone to a secondary alcohol and the ester to a primary alcohol, resulting in a diol. Importantly, LiAlH4 typically does not reduce isolated carbon-carbon double bonds, suggesting the double bond at the C6 position would be preserved. chemistrysteps.comreddit.com

The following table outlines the expected products from the reduction of a generic unsaturated β-keto ester.

Reducing AgentFunctional Group ReducedExpected Product
NaBH4KetoneUnsaturated β-hydroxy ester
LiAlH4Ketone and EsterUnsaturated 1,3-diol

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

β-Keto esters and β,γ-unsaturated α-ketoesters are recognized as versatile building blocks in the synthesis of complex organic molecules, including a variety of natural products. nih.govnih.govbeilstein-journals.org Their value stems from the multiple reactive sites they possess: the acidic α-proton, the electrophilic keto and ester carbonyl carbons, and in the case of unsaturated variants, the carbon-carbon double bond. nih.gov

Long-chain β-dicarbonyl compounds, in general, are precursors in the biosynthesis and chemical synthesis of various natural products. mdpi.comnih.gov While specific examples detailing the use of this compound in the synthesis of complex molecules are not prominent in the literature, its structural motifs are found in various biologically active compounds. The long aliphatic chain, the β-keto ester functionality, and the unsaturation present opportunities for its application in the synthesis of molecules such as polyketides, lipids, and other long-chain natural products. researchgate.net The strategic manipulation of its functional groups can lead to the stereoselective introduction of new chiral centers, a crucial aspect of complex molecule synthesis.

Chemical Biology and Mechanistic Investigations in Vitro/biochemical Focus

Investigating Interactions with Model Biological Systems in vitro

The exploration of a novel compound's biological activity commences with its introduction to model in vitro systems. These systems, which can range from isolated proteins to cellular cultures, provide a controlled environment to observe the compound's effects at a molecular and cellular level. For a compound like Tert-butyl 11-methyl-3-oxododec-6-enoate, this would typically involve a battery of standardized assays.

Initial screening in cell-based assays would aim to identify any cytotoxic or cytostatic effects against a panel of representative cell lines. Should the compound exhibit activity, further studies would be designed to probe its interactions with specific cellular components. Techniques such as fluorescence microscopy with labeled analogs of the compound could visualize its subcellular localization, while co-immunoprecipitation followed by mass spectrometry could identify potential protein binding partners.

To date, specific data from such in vitro studies for this compound are not available in the public domain. The table below illustrates a hypothetical screening panel that would be conventional for a compound of this nature.

Assay TypeModel SystemEndpoint MeasuredHypothetical Outcome for this compound
Cytotoxicity AssayHuman cancer cell lines (e.g., HeLa, A549)Cell Viability (e.g., MTT assay)Data not available
Subcellular LocalizationFluorescently-tagged derivative in live cellsCellular distributionData not available
Protein BindingHuman cell lysate with affinity-tagged compoundIdentification of binding partners (Mass Spectrometry)Data not available

Elucidation of Molecular Mechanisms in Biochemical Pathways (e.g., enzyme inhibition/activation)

Following the identification of a biological effect in cellular systems, the subsequent step involves elucidating the precise molecular mechanism of action. A primary focus of such investigations is the compound's potential to modulate the activity of enzymes. Enzyme inhibition or activation assays are fundamental to understanding how a small molecule interferes with biochemical pathways.

For this compound, this would involve screening against a panel of enzymes relevant to the observed cellular phenotype. For instance, if cytotoxicity were observed, enzymes involved in cell proliferation, survival, or apoptosis would be prioritized. Kinetic studies would then be employed to determine the nature of the interaction, such as whether the inhibition is competitive, non-competitive, or uncompetitive, and to calculate key parameters like the inhibition constant (Kᵢ).

Currently, there is no published research detailing the effects of this compound on any specific enzyme or biochemical pathway.

Structure-Activity Relationship Studies in Defined Biochemical Assays

Understanding the relationship between a compound's chemical structure and its biological activity is a cornerstone of medicinal chemistry and chemical biology. Structure-activity relationship (SAR) studies involve the synthesis and testing of a series of analogs of the parent compound to identify which structural features are critical for its activity.

In the case of this compound, an SAR study would involve systematic modifications to its core structure. This could include altering the length of the alkyl chain, modifying the position or nature of the substituents (the methyl and oxo groups), and changing the ester group. Each analog would then be evaluated in the same defined biochemical assay to determine how these structural changes impact its potency and efficacy.

As there is no established biological activity for the parent compound, no SAR studies have been reported. The following table provides a conceptual framework for a preliminary SAR study.

Analog of this compoundModificationRationaleExpected Impact on Activity (Hypothetical)
Analog 1Removal of the tert-butyl groupAssess the role of steric bulk at the esterData not available
Analog 2Shifting the position of the double bondDetermine the importance of the enoate systemData not available
Analog 3Replacement of the oxo group with a hydroxylEvaluate the contribution of the ketone functionalityData not available

Development of Chemical Probes for Target Identification

A potent and selective small molecule can be a valuable tool for studying biological systems. The development of a chemical probe involves modifying the structure of a bioactive compound to incorporate a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) moiety, or a photo-crosslinker) without significantly diminishing its biological activity. Such probes are instrumental in identifying the molecular target(s) of the compound through techniques like affinity chromatography or activity-based protein profiling.

Given the current lack of information on the biological activity and molecular targets of this compound, the development of a chemical probe based on this scaffold is not yet feasible. The successful development of such a tool would be contingent on the prior establishment of a robust and measurable biological effect.

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Chromatographic Techniques for Separation and Characterization

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed analysis of "tert-butyl 11-methyl-3-oxododec-6-enoate".

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". The separation is achieved on a capillary column, followed by detection and identification by a mass spectrometer.

Sample Volatility and Derivatization: Due to its molecular weight and the presence of a tert-butyl ester group, the compound is expected to be sufficiently volatile for GC analysis. In cases where related compounds exhibit lower volatility, derivatization, such as conversion to more volatile silyl (B83357) ethers, can be employed. For instance, tert-butyldimethylsilyl (tBDMS) ethers of hydroxy fatty acid methyl esters have been shown to produce stable derivatives suitable for GC-MS analysis. nih.gov

Column Selection and Temperature Programming: A non-polar or medium-polarity capillary column, such as one with a stationary phase of nitroterephthalic acid-modified polyethylene (B3416737) glycol, is often suitable for the separation of esters. nih.gov A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of the compound. scielo.br

Mass Spectral Fragmentation: The mass spectrum of "this compound" would exhibit characteristic fragmentation patterns. A prominent feature in the mass spectra of tert-butyl esters is the loss of the tert-butyl group, leading to a significant [M-57]+ fragment ion. nih.gov The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements, which can provide valuable structural information. researchgate.netlibretexts.org The presence of the double bond at the C6 position would also influence the fragmentation pattern, potentially leading to characteristic allylic cleavages.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile alternative to GC-MS, particularly for less volatile or thermally labile compounds. It separates compounds in the liquid phase before they are introduced into the mass spectrometer.

Chromatographic Modes: For a compound with the polarity of a long-chain keto ester, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common choice. A C18 column is frequently used for the separation of fatty acids and their esters. mdpi.com Normal-phase chromatography can also be employed, offering different selectivity. csfarmacie.cz

Mobile Phase Composition: In RP-HPLC, a gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.net The addition of a small amount of acid, such as acetic acid, can improve peak shape and ionization efficiency. nih.gov

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar compounds like β-keto esters, often producing a prominent protonated molecule [M+H]+ or adduct ions.

TechniqueTypical Column/Stationary PhaseCommon Mobile Phase/Carrier GasKey Mass Spectral Features
GC-MS Nitroterephthalic acid-modified polyethylene glycolHeliumProminent [M-57]+ ion, alpha-cleavage, McLafferty rearrangement
LC-MS C18 reversed-phaseAcetonitrile/water or Methanol/water gradientProtonated molecule [M+H]+, adduct ions

Since "this compound" contains a chiral center at the carbon bearing the methyl group, the separation of its enantiomers is crucial for stereoselective synthesis and biological activity studies. Chiral chromatography is the primary method for determining enantiomeric excess (ee).

Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of enantiomers. For ketones and esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in both normal-phase and reversed-phase modes. nih.govphenomenex.com These CSPs can separate a wide range of chiral compounds, including ketones, esters, and other biologically active substances. phenomenex.com Cyclodextrin-based stationary phases are also commonly used in chiral GC for the separation of enantiomers. gcms.czaocs.org

Mobile Phase Optimization: The choice of mobile phase is critical for achieving enantiomeric separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are frequently used. csfarmacie.cz The ratio of these solvents is optimized to achieve the best resolution between the enantiomers.

Detection: Standard detectors like UV-Vis can be used for chiral HPLC. uma.es For chiral GC, a flame ionization detector (FID) is commonly employed. mit.edu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. libretexts.org

Chromatographic MethodChiral Stationary Phase TypeTypical Mobile PhasePrinciple of Separation
Chiral HPLC Polysaccharide-based (Cellulose, Amylose)Hexane (B92381)/IsopropanolDifferential interaction with the chiral stationary phase
Chiral GC Cyclodextrin-basedHydrogen or HeliumFormation of transient diastereomeric complexes

Quantitative Analysis Techniques for Reaction Monitoring and Yield Determination

Accurate quantification of "this compound" is essential for monitoring the progress of its synthesis and determining the final reaction yield. Chromatographic methods are well-suited for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. The response of the FID is generally proportional to the mass of carbon atoms in the analyte, making it a reliable method for quantification. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV can be used for quantification if the compound possesses a chromophore that absorbs UV radiation. The carbonyl group in the β-keto ester functionality allows for detection at lower UV wavelengths (around 205-220 nm). researchgate.net

Calibration Methods:

External Standard Calibration: This method involves creating a calibration curve by analyzing a series of standards with known concentrations of the pure compound. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Internal Standard Calibration: An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to both the standards and the samples. This method helps to correct for variations in injection volume and sample preparation. nih.gov For the analysis of esters, a stable ester that is not present in the sample, such as hexadecyl propanoate, could be a suitable internal standard. nih.gov

Reaction Monitoring: By taking aliquots from the reaction mixture at different time points and analyzing them using a calibrated GC-FID or HPLC-UV method, the consumption of reactants and the formation of "this compound" can be monitored. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.

Sample Preparation Strategies for Complex Matrix Analysis

When "this compound" needs to be analyzed in complex matrices, such as biological fluids or environmental samples, a sample preparation step is crucial to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For a relatively nonpolar compound like a long-chain ester, extraction from an aqueous matrix into an organic solvent like hexane or dichloromethane (B109758) would be effective.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. researchgate.net It utilizes a solid adsorbent packed in a cartridge to selectively retain the analyte or the interfering components.

Normal-Phase SPE: A polar stationary phase (e.g., silica) can be used to retain polar impurities while the less polar "this compound" is eluted with a nonpolar solvent.

Reversed-Phase SPE: A nonpolar stationary phase (e.g., C18) can be used to retain the analyte from a polar sample matrix. The analyte is then eluted with a less polar organic solvent. This is a common strategy for extracting lipids and esters from aqueous samples. aocs.org

Ion-Exchange SPE: While not directly applicable to the neutral ester, if the compound is first hydrolyzed to the corresponding carboxylic acid, an anion exchange sorbent could be used for selective retention.

The choice of the appropriate sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte. For trace analysis, a concentration step using SPE is often necessary.

Sample Preparation TechniquePrincipleTypical Sorbent/Solvent SystemApplication
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsWater/Hexane or Water/DichloromethaneGeneral cleanup from aqueous matrices
Solid-Phase Extraction (SPE) Selective adsorption onto a solid phaseC18 sorbent with methanol/water elutionCleanup and concentration from biological or environmental samples

Supramolecular Interactions Involving Tert Butyl 11 Methyl 3 Oxododec 6 Enoate

Self-Assembly Behavior and Nanostructure Formation

The molecular architecture of Tert-butyl 11-methyl-3-oxododec-6-enoate is conducive to self-assembly, a process where molecules spontaneously organize into ordered structures. This behavior is driven by the tendency to minimize free energy through non-covalent interactions. For a molecule of this nature, several self-assembly motifs can be postulated.

The presence of a long hydrocarbon tail suggests amphiphilic character, which could lead to the formation of micelles or bilayer structures in appropriate solvents. The polar β-keto ester head group would likely orient itself towards a polar solvent, while the nonpolar dodecenoate tail would segregate, driving the formation of these aggregates. The cis or trans configuration of the double bond at the 6-position would significantly influence the packing of these molecules, with a cis-double bond introducing a kink in the chain and potentially leading to less dense, more fluidic assemblies. bris.ac.uklibretexts.org

Furthermore, the potential for intermolecular interactions, such as hydrogen bonding and van der Waals forces, could lead to the formation of more complex nanostructures like nanotubes, nanoribbons, or vesicles. The final morphology of these nanostructures would be highly dependent on factors such as solvent polarity, temperature, and concentration.

Table 1: Potential Nanostructures Formed by this compound Self-Assembly

NanostructureDriving ForcesPotential Influencing Factors
MicellesAmphiphilicity, Hydrophobic effectSolvent polarity, Concentration
Bilayers/VesiclesAmphiphilicity, Molecular packingSolvent, Temperature, Presence of co-surfactants
Nanotubes/NanoribbonsDirectional intermolecular interactions (e.g., hydrogen bonding)Specific solvent interactions, Molecular chirality

Role of the Tert-butyl Group in Directing Supramolecular Architectures

In the context of this compound, the tert-butyl group could play a crucial role in modulating the curvature of the resulting nanostructures. For instance, in the formation of vesicles, the steric demand of the tert-butyl group could favor a particular packing parameter, leading to vesicles of a specific size range. Moreover, the tert-butyl group can enhance the solubility of the molecule in nonpolar solvents, which in turn affects the critical aggregation concentration and the thermodynamics of self-assembly. Research has shown that tert-butyl functional groups can regulate the diffusion behavior of organic molecules on surfaces and alter their self-assembly properties due to enhanced intermolecular interactions. aip.org

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.orgyoutube.com The unique three-dimensional structure of self-assembled aggregates of this compound could create cavities or binding pockets capable of encapsulating smaller guest molecules. wikipedia.org

The hydrophobic interior of micelles or vesicles formed by this compound could serve as a host for nonpolar guest molecules, effectively sequestering them from a surrounding polar medium. The specificity of this encapsulation would depend on the size, shape, and chemical nature of the guest molecule, constituting a form of molecular recognition. wikipedia.org While specific host-guest studies on this compound are not available, the principles of host-guest chemistry suggest that the supramolecular structures it forms could have potential applications in areas such as drug delivery, catalysis, and sensing. nih.gov The binding affinity between the host and guest is determined by the sum of various non-covalent interactions. wikipedia.org

Table 2: Hypothetical Host-Guest Systems with this compound Assemblies

Host AssemblyPotential Guest MoleculesPrimary InteractionPotential Application
Micellar CoreSmall hydrophobic drugs, Aromatic compoundsHydrophobic interactions, Van der Waals forcesDrug delivery, Sequestration of pollutants
Vesicular BilayerLipophilic proteins, SteroidsHydrophobic interactionsMembrane protein studies, Controlled release
Surface CavitiesMetal ions, Small organic moleculesIon-dipole interactions, Hydrogen bondingCatalysis, Sensing

Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The stability and structure of any supramolecular assembly are dictated by a delicate balance of intermolecular forces. libretexts.orgmasterorganicchemistry.com In the case of this compound, several types of non-covalent interactions are at play.

Dipole-Dipole Interactions: The ester and ketone functionalities in the β-keto ester group introduce permanent dipoles. libretexts.orgyoutube.com These dipoles can align to create attractive interactions between molecules, influencing their orientation within a supramolecular assembly.

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. youtube.comnih.gov In the presence of protic solvents or other molecules with hydrogen bond donor capabilities, hydrogen bonding could play a significant role in directing the self-assembly process and stabilizing the resulting structures. nih.gov

The collective effect of these intermolecular forces determines the physical properties of the compound and its assemblies, such as melting point, boiling point, and solubility. masterorganicchemistry.com The unsaturated nature of the aliphatic chain also influences the strength of van der Waals forces; cis-double bonds, in particular, can disrupt close packing and weaken these interactions. bris.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.